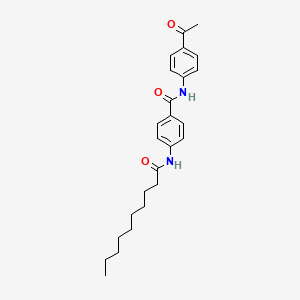![molecular formula C19H11N3O6 B11547470 2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547470.png)
2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-metilfenil)-5,8-dinitro-1H-benzo[de]isoquinolina-1,3(2H)-diona es un compuesto orgánico complejo que pertenece a la clase de las isoquinolinas. Las isoquinolinas son compuestos orgánicos aromáticos heterocíclicos que están estructuralmente relacionados con las quinolinas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(3-metilfenil)-5,8-dinitro-1H-benzo[de]isoquinolina-1,3(2H)-diona se puede lograr mediante varios métodos. Un enfoque común implica la ciclización de anilinas adecuadamente sustituidas con β-cetoésteres, seguido de reacciones de nitración y metilación. Las condiciones de reacción generalmente implican el uso de ácidos fuertes como el ácido sulfúrico para los pasos de ciclización y nitración, y yoduro de metilo para la metilación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis de varios pasos a partir de materias primas fácilmente disponibles. El proceso probablemente incluiría:
Ciclización: Uso de derivados de anilina y β-cetoésteres en presencia de un catalizador ácido.
Nitración: Introducción de grupos nitro utilizando un agente nitrante como el ácido nítrico.
Metilación: Adición de grupos metilo utilizando yoduro de metilo u otros agentes metilantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(3-metilfenil)-5,8-dinitro-1H-benzo[de]isoquinolina-1,3(2H)-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos nitro se pueden reducir a grupos amino en condiciones apropiadas.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o borohidruro de sodio.
Sustitución: Reactivos electrófilos como bromo o cloro en presencia de un catalizador de ácido de Lewis.
Productos Principales
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
2-(3-metilfenil)-5,8-dinitro-1H-benzo[de]isoquinolina-1,3(2H)-diona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(3-metilfenil)-5,8-dinitro-1H-benzo[de]isoquinolina-1,3(2H)-diona implica su interacción con varios objetivos moleculares. Los grupos nitro pueden sufrir reducción para formar intermediarios reactivos que pueden interactuar con los componentes celulares, lo que lleva a efectos biológicos. El compuesto también puede interactuar con enzimas y receptores, modulando su actividad y provocando efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
Quinolina: Un compuesto estructuralmente relacionado con un núcleo aromático similar.
Isoquinolina: Otro compuesto relacionado con una estructura central similar pero diferentes sustituyentes.
2-(4-metilfenil)-1H-benzo[de]isoquinolina-1,3(2H)-diona: Un compuesto similar con una posición diferente del grupo metilo.
Singularidad
2-(3-metilfenil)-5,8-dinitro-1H-benzo[de]isoquinolina-1,3(2H)-diona es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de ambos grupos nitro y metilo en posiciones específicas lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C19H11N3O6 |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H11N3O6/c1-10-3-2-4-12(5-10)20-18(23)15-8-13(21(25)26)6-11-7-14(22(27)28)9-16(17(11)15)19(20)24/h2-9H,1H3 |
Clave InChI |
IHCTVPQFTSLNDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(6-{[(E)-1-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-2-yl)methylidene]amino}hexyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide](/img/structure/B11547388.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547393.png)

![2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-5-methoxyphenol](/img/structure/B11547397.png)
![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11547402.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547411.png)

![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11547422.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547429.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547437.png)

![2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547451.png)
![propan-2-yl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11547460.png)
![Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547465.png)
